molecular formula C11H22ClNO2 B13697941 Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride CAS No. 1024038-36-5

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride

Cat. No.: B13697941
CAS No.: 1024038-36-5
M. Wt: 235.75 g/mol
InChI Key: NVDSUUOTRVNPAG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a hydrochloride salt of an ester derivative containing a piperidine substituent. The 4-piperidyl variant has a molecular formula of C₁₁H₂₁ClNO₂ and a molecular weight of 235.61 g/mol .

Properties

CAS No.

1024038-36-5

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H

InChI Key

NVDSUUOTRVNPAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Methyl-2-Phenylpropanoate Derivatives

A foundational step involves synthesizing 2-methyl-2-phenylpropanoic acid derivatives, which are precursors to the target compound.

  • A patented process (US8367704B2) describes reacting compounds of specific formulae under mild conditions using bases such as potassium or sodium alkoxides, carbonates, or bicarbonates to form the ester intermediate efficiently, with yields up to 92%.

  • For example, reacting 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester with triethylamine and p-toluenesulfonyl chloride in dichloromethane at room temperature yields 2-methyl-2-[4-(2-(toluene-4-sulfonyloxy)-ethyl)-phenyl]-propionic acid methylester with a 91% yield.

  • Subsequent substitution reactions can convert these intermediates into chloro or methanesulfonyloxy derivatives with yields of 92% and 100% respectively, facilitating further functionalization.

Introduction of the Piperidyl Group

  • The piperidyl moiety is typically introduced via nucleophilic substitution, where the activated leaving group (e.g., tosylate or mesylate) on the side chain is displaced by a piperidine derivative.

  • This approach allows for regioselective attachment of the 3-piperidyl group, critical for obtaining Ethyl 2-methyl-2-(3-piperidyl)propanoate.

  • Reaction conditions often involve mild bases and solvents such as DMF or dichloromethane, with temperature control to optimize yield and minimize side reactions.

Formation of Hydrochloride Salt

  • The free base form of Ethyl 2-methyl-2-(3-piperidyl)propanoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

  • This step enhances the compound’s stability, solubility, and suitability for pharmaceutical applications.

Industrial Scale Considerations and Optimization

Selective Bromination as a Key Intermediate Step

  • A critical intermediate in related syntheses is 2-(4-bromophenyl)-2-methylpropanoic acid, which can be prepared selectively by bromination of 2-methyl-2-phenylpropanoic acid in aqueous acidic, neutral, or alkaline media.

  • This method avoids toxic halogenated solvents like carbon tetrachloride and reduces the formation of meta and ortho isomers, which are impurities that complicate purification.

  • The process achieves high selectivity and purity, essential for downstream synthesis of piperidyl derivatives.

Advantages of the Novel Processes

Aspect Traditional Methods Novel Methods (Patents)
Solvent Use Toxic halogenated solvents (e.g., CCl4) Aqueous media, environmentally benign solvents
Selectivity Low; multiple isomers formed High; selective para-bromination
Reagents Expensive, hazardous (e.g., sodium hydride) Safer bases (carbonates, alkoxides)
Yield Moderate to low due to purification losses High yields (up to 92-100%)
Industrial Scalability Limited due to hazards and purification Suitable for scale-up with simplified purification

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%)
Esterification of 2-methyl-2-phenylpropanoic acid Triethylamine, p-toluenesulfonyl chloride, DCM, RT Tosylated ester intermediate 91
Conversion to chloro or mesylate derivatives Appropriate halogenating or sulfonating agents 2-[4-(2-chloro/methanesulfonyloxy)-ethyl]-phenyl esters 92-100
Nucleophilic substitution with piperidine Piperidine derivative, DMF or DCM, mild base, controlled temp Ethyl 2-methyl-2-(3-piperidyl)propanoate Not explicitly stated, typically high
Salt formation HCl in ethanol or ethyl acetate Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride Quantitative

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) data confirm the structure of intermediates and final products, with characteristic chemical shifts for methyl, methylene, aromatic, and piperidyl protons.

  • Purity assessments by chromatographic methods (HPLC, GC) demonstrate the effectiveness of selective bromination and substitution steps in minimizing isomeric and related impurities.

  • The optimized processes reduce the need for multiple recrystallizations, thus improving overall process efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride C₁₁H₂₁ClNO₂ (hypothetical) ~235.61 (calculated) 3-piperidyl group, ester linkage
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride 243836-26-2 C₁₁H₂₁ClNO₂ 235.61 4-piperidyl isomer, 97% purity
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Acetate ester, 3-methylpiperidine
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride 1082720-57-7 C₇H₁₆ClNO₂ 181.62 Methylamino substituent, no piperidine
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride 63060-94-6 C₁₁H₁₆ClNO₂ 229.70 Phenyl group, chiral center
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride 240429-07-6 C₁₀H₁₆Cl₂N₂O₂ 279.16 Pyridine ring, dihydrochloride

Key Findings:

Positional Isomerism (3- vs. 4-Piperidyl): The 4-piperidyl isomer (CAS 243836-26-2) is commercially available at 97% purity, suggesting its utility in high-precision syntheses .

Piperidine Substitution Patterns: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4) replaces the propanoate ester with an acetate group, reducing molecular weight (221.72 vs. 235.61 g/mol) and possibly altering lipophilicity .

Amino vs. Piperidyl Groups: Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS 1082720-57-7) lacks the piperidine ring, resulting in a simpler structure (MW 181.62 g/mol) and increased hydrophilicity. This may enhance solubility but reduce conformational rigidity critical for target interactions .

Aromatic vs. Piperidine Moieties :

  • The phenyl (CAS 63060-94-6) and pyridinyl (CAS 240429-07-6) derivatives introduce aromaticity, enabling π-π stacking interactions relevant to kinase inhibitors or CNS-targeting drugs. The dihydrochloride form of the pyridine analog enhances aqueous solubility .

Research Implications:

  • Pharmaceutical Applications : Piperidine-based compounds are prevalent in drug discovery due to their bioavailability and versatility. The 3-piperidyl isomer may serve as a chiral intermediate in synthesizing analgesics or antipsychotics.
  • Solubility and Stability: Hydrochloride salts (e.g., CAS 243836-26-2) improve stability and handling compared to free bases. Dihydrochloride derivatives (e.g., CAS 240429-07-6) further optimize solubility for intravenous formulations .
  • Structure-Activity Relationships : Substituent position (3- vs. 4-piperidyl) and ring modifications (methylation, aromatic substitution) significantly influence pharmacokinetics and target engagement.

Biological Activity

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H21ClN2O2. Its structure features a piperidine ring, which is crucial for its biological interactions. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark.

Pharmacological Studies

Research has demonstrated that this compound interacts significantly with muscarinic receptors in the nervous system. This interaction can enhance cholinergic signaling, making it a candidate for further exploration in treating cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels, enhancing cholinergic transmission.
Muscarinic Receptor InteractionModulates neurotransmitter systems, potentially improving cognitive function.
Neuroprotective EffectsMay offer protective benefits against neurodegeneration associated with Alzheimer’s disease.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study investigated the effects of this compound on animal models of Alzheimer’s disease. The results indicated significant improvements in memory and cognitive function, attributed to enhanced cholinergic activity.
  • In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. These studies typically involve both in vivo and in vitro methodologies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Pharmacokinetic Profile

ParameterValueReference
BioavailabilityHigh
Half-lifeApproximately 4 hours
Metabolic PathwaysPrimarily hepatic metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer: Synthesis involves alkylation of 3-piperidine derivatives with ethyl 2-methylpropanoate precursors under controlled conditions. Key steps include:

  • Alkylation : Use of aprotic solvents (e.g., DMF or THF) with catalytic bases like K2_2CO3_3 to facilitate nucleophilic substitution .
  • Esterification : Acid-catalyzed esterification at 60–80°C to ensure high yield .
  • Purification : Recrystallization from ethanol or chromatography to achieve >98% purity. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be rigorously documented to ensure reproducibility .

Q. How can the structural features of this compound be characterized to validate its relevance to CNS-targeted drug design?

  • Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm the piperidine ring (δ 1.5–3.0 ppm for axial protons) and ester carbonyl (170–175 ppm in 13^{13}C NMR) .
  • X-ray Crystallography : Resolve spatial orientation of the 2-methyl group and piperidyl nitrogen to assess steric effects on receptor binding .
  • Molecular Modeling : Compare docking scores with known CNS ligands (e.g., acetylcholine esterase inhibitors) to predict bioactivity .

Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?

  • Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.5%) .
  • Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions to identify degradation products via LC-MS .
  • Karl Fischer Titration : Monitor hygroscopicity, as hydrochloride salts often absorb moisture, affecting stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals) during structural elucidation?

  • Methodological Answer:

  • Variable Temperature NMR : Identify dynamic rotational barriers in the piperidine ring that cause splitting (e.g., chair-flip kinetics) .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish diastereotopic groups or confirm axial vs. equatorial conformations .
  • DFT Calculations : Simulate NMR spectra using density functional theory to match experimental data and assign ambiguous peaks .

Q. What experimental strategies are effective for studying its mechanism of action in neurotransmitter systems?

  • Methodological Answer:

  • In Vitro Receptor Binding Assays : Screen against recombinant human receptors (e.g., α4β2 nicotinic or 5-HT3_3 subtypes) using radioligands like 3^3H-epibatidine .
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in neuronal cell lines (e.g., SH-SY5Y) to assess agonism/antagonism .
  • Microdialysis in Rodent Models : Quantify extracellular dopamine/acetylcholine levels in striatal or hippocampal regions post-administration .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms for structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation with chiral ligands (e.g., BINAP) to control stereochemistry .
  • VCD Spectroscopy : Validate enantiomeric excess (ee) by comparing experimental and simulated vibrational circular dichroism spectra .

Q. What strategies mitigate discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, BBB permeability (logBB), and metabolic stability using liver microsomes .
  • Prodrug Design : Modify the ester moiety to enhance bioavailability (e.g., replace ethyl with pivaloyloxymethyl groups) .
  • Metabolite Identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo effects .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on its solubility and partition coefficients (logP)?

  • Methodological Answer:

  • Shake-Flask Method : Measure logP in octanol/water systems at pH 7.4 to standardize conditions .
  • QSAR Modeling : Compare experimental logP with predicted values from software (e.g., MarvinSuite) to identify outliers .
  • Thermodynamic Solubility : Use laser-nephelometry to distinguish kinetic vs. equilibrium solubility in biorelevant media .

Q. What advanced techniques address batch-to-batch variability in impurity profiles during scale-up?

  • Methodological Answer:

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, mixing rates) using Taguchi methods to minimize impurities .
  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Stability-Indicating Methods : Develop UPLC-MS/MS protocols to track degradation products during storage .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC10_{10}H17_{17}NO3_3·HClHRMS, Elemental Analysis
Melting Point198–202°CDSC
logP (Octanol/Water)1.2 ± 0.3Shake-Flask
Solubility (Water, 25°C)12 mg/mLNephelometry
Chiral Purity>99% eeChiral HPLC

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